molecular formula C16H16FN3O4 B2432671 2-(4-Fluorophenyl)-5-methoxy-6-(morpholine-4-carbonyl)pyridazin-3-one CAS No. 941879-65-8

2-(4-Fluorophenyl)-5-methoxy-6-(morpholine-4-carbonyl)pyridazin-3-one

Cat. No. B2432671
CAS RN: 941879-65-8
M. Wt: 333.319
InChI Key: JFQZGRKGSDRIFT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methoxy-6-(morpholine-4-carbonyl)pyridazin-3-one, also known as FMMP, is a novel pyridazinone derivative that has been synthesized and studied for its potential use in scientific research. The compound exhibits unique biochemical and physiological effects, making it a promising candidate for various applications in the field of biomedical research.

Scientific Research Applications

Biological Activity and Larvicidal Applications

A study focused on a related series of pyrimidine linked with morpholinophenyl derivatives, demonstrating significant larvicidal activity against third instar larvae. This research highlights the potential of such compounds, including 2-(4-Fluorophenyl)-5-methoxy-6-(morpholine-4-carbonyl)pyridazin-3-one, in the development of new larvicides for pest control. The presence of functional groups such as fluorine and methoxy derivatives attached to the benzyl ring was found to contribute to the compounds' activity, suggesting that structural modifications could enhance larvicidal efficacy (Gorle et al., 2016).

Antinociceptive Activity

Research on 3-pyridazinones carrying morpholino, arylpiperidino, and arylpiperazino moiety has shown promising antinociceptive activity, indicating the potential use of these compounds in pain management. Specifically, compounds with the 4-(4-fluorophenyl) piperazine moiety were identified as highly active, highlighting the relevance of the fluorophenyl group in enhancing biological activity (Gokçe et al., 2001).

Drug Discovery and Synthesis

A study on the utilization of pyridazinones as scaffolds for drug discovery through sequential nucleophilic aromatic substitution processes showcases the versatility of these compounds in synthesizing a variety of polyfunctional systems. This approach may facilitate the development of novel therapeutic agents with applications in treating various diseases. The research emphasizes the importance of the pyridazinone ring and its substitution pattern, which can significantly affect the regioselectivity and properties of the final compounds (Pattison et al., 2009).

Fluorescence and Photophysical Properties

Another area of application for compounds related to this compound is in the development of highly emissive fluorophores. Research investigating 2-substituted pyridines for enhanced emissions in both solution and solid states demonstrates the potential of these compounds in fluorescence-based applications, such as bioimaging and sensing technologies. The study found that substituent modification, including the introduction of morpholino groups, can greatly affect the fluorescence properties, offering a pathway for the design of new fluorescent materials (Hagimori et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)-5-methoxy-6-(morpholine-4-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4/c1-23-13-10-14(21)20(12-4-2-11(17)3-5-12)18-15(13)16(22)19-6-8-24-9-7-19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQZGRKGSDRIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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